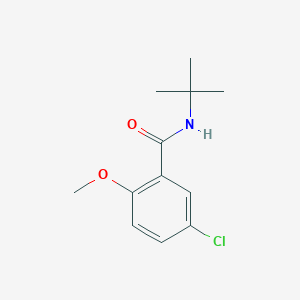methanone](/img/structure/B10977603.png)
[8-Chloro-2-(pyridin-2-yl)quinolin-4-yl](4-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-2-(pyridin-2-yl)quinolin-4-ylmethanone is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(pyridin-2-yl)quinolin-4-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene.
Pyridine Substitution: The pyridine moiety can be introduced through a nucleophilic aromatic substitution reaction, where a pyridine derivative reacts with the chlorinated quinoline intermediate.
Piperidine Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can occur at the quinoline ring, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 8-Chloro-2-(pyridin-2-yl)quinolin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel compounds with potential biological activity.
Biology
In biological research, this compound is studied for its interactions with various biological targets. It is used in assays to investigate its binding affinity and specificity towards enzymes, receptors, and other biomolecules.
Medicine
In medicinal chemistry, 8-Chloro-2-(pyridin-2-yl)quinolin-4-ylmethanone is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of drugs targeting diseases such as cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. It is also employed in the synthesis of intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-2-(pyridin-2-yl)quinolin-4-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular processes such as proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
8-Chloro-2-(pyridin-2-yl)quinolin-4-ylmethanone: Unique due to its specific substitution pattern and potential biological activity.
[1-Hydroxy-2-(2-pyridinyl)ethylidene]bis-phosphonic acid: Similar in having a pyridine moiety but differs in its overall structure and functional groups.
2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide: Similar in having aromatic rings but differs in its sulfur-containing ring system.
Uniqueness
The uniqueness of 8-Chloro-2-(pyridin-2-yl)quinolin-4-ylmethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core, pyridine moiety, and piperidine ring makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H20ClN3O |
|---|---|
Molecular Weight |
365.9 g/mol |
IUPAC Name |
(8-chloro-2-pyridin-2-ylquinolin-4-yl)-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C21H20ClN3O/c1-14-8-11-25(12-9-14)21(26)16-13-19(18-7-2-3-10-23-18)24-20-15(16)5-4-6-17(20)22/h2-7,10,13-14H,8-9,11-12H2,1H3 |
InChI Key |
XSRACADXQBODNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B10977532.png)

![11-(3-butoxyphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10977545.png)
![1-nonyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B10977547.png)

![N-(4-fluorophenyl)-2-[2-benzylbenzimidazolyl]acetamide](/img/structure/B10977570.png)
![3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10977573.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-3,4-difluorobenzenesulfonamide](/img/structure/B10977587.png)
![5-Oxo-5-{[4-(pyridin-4-ylmethyl)phenyl]amino}pentanoic acid](/img/structure/B10977589.png)

![3-[(3-Fluorophenyl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B10977595.png)

![4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B10977602.png)
